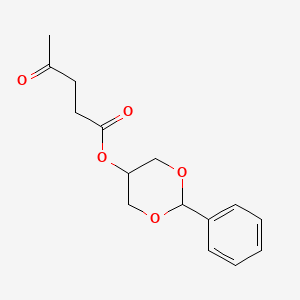![molecular formula C15H21NO B14188805 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol CAS No. 922191-55-7](/img/structure/B14188805.png)
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is a complex organic compound with a unique structure that includes both phenolic and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Group: The but-3-en-1-yl group is introduced through a nucleophilic substitution reaction using a suitable amine precursor.
Formation of the Phenolic Group: The phenolic group is introduced via electrophilic aromatic substitution, often using phenol as the starting material.
Coupling Reactions: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: To ensure high yield and purity, catalytic hydrogenation may be employed.
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Both the phenolic and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Halogenated phenols and amines.
Applications De Recherche Scientifique
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}aniline: Similar structure but with an aniline group instead of a phenol group.
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}benzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol is unique due to the presence of both phenolic and amino functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propriétés
Numéro CAS |
922191-55-7 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
2-[(2S)-2-(but-3-enylamino)pent-4-en-2-yl]phenol |
InChI |
InChI=1S/C15H21NO/c1-4-6-12-16-15(3,11-5-2)13-9-7-8-10-14(13)17/h4-5,7-10,16-17H,1-2,6,11-12H2,3H3/t15-/m0/s1 |
Clé InChI |
OXHDQMDHGORXDZ-HNNXBMFYSA-N |
SMILES isomérique |
C[C@](CC=C)(C1=CC=CC=C1O)NCCC=C |
SMILES canonique |
CC(CC=C)(C1=CC=CC=C1O)NCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)




![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)


![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
